molecular formula C16H22F2N2O2 B4032878 1-(3,4-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone

1-(3,4-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone

Cat. No.: B4032878
M. Wt: 312.35 g/mol
InChI Key: JDUPHHOTUSGKMA-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone is a useful research compound. Its molecular formula is C16H22F2N2O2 and its molecular weight is 312.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.16493427 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Hindered-Phenol-Containing Amine Moieties

Researchers synthesized and characterized compounds with structures related to 1-(3,4-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone, focusing on their use as antioxidants for polypropylene copolymers. The study indicates potential applications in enhancing the thermooxidative stability of polymers, suggesting that similar compounds could be utilized in material science for improving the durability of plastics (Desai et al., 2004).

Antimicrobial Activity of Synthesized Compounds

Another study explored the synthesis and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a compound synthesized via Knoevenagel condensation. This highlights the potential use of related compounds in the development of new antimicrobial agents, underscoring the importance of such research in addressing resistance to existing antibiotics (Kariyappa et al., 2016).

Application in Carbohydrate Chemistry

The development and evaluation of a new protecting group for hydroxyl groups, designed for use in carbohydrate chemistry, suggest potential applications of similar compounds in the synthesis of complex molecules. The study demonstrates the utility of these compounds in facilitating the synthesis of glycosides, important in various biological processes (Spjut et al., 2010).

Preparation of Quinolone Antibacterials

Research on the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines as intermediates for quinolone antibacterials points towards the application of similar piperidinone compounds in medicinal chemistry. These intermediates are crucial for the development of new antibacterial drugs, highlighting the role of such compounds in pharmaceutical research (Schroeder et al., 1992).

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-3-[[ethyl(methyl)amino]methyl]-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-3-19(2)11-16(22)7-4-8-20(15(16)21)10-12-5-6-13(17)14(18)9-12/h5-6,9,22H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUPHHOTUSGKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1(CCCN(C1=O)CC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.